molecular formula C13H15N3 B13105972 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B13105972
M. Wt: 213.28 g/mol
InChI Key: PUYBUZILSAMZQT-UHFFFAOYSA-N
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Description

5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core with a benzyl group attached, making it a valuable scaffold in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the use of NH-pyrazole carbonic acids as key intermediates. The regioselectivity for direct insertion of the substituent to the core is a critical aspect of the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a multigram scale in a cost-efficient manner . This scalability is essential for its application in medicinal chemistry and other fields.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include NH-pyrazole carbonic acids, boronic acids, and copper (II) acetate . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include functionalized derivatives of this compound, which can be further utilized in various applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for a wide range of functionalizations and applications. Its ability to act as a core protein allosteric modulator (CpAM) for HBV sets it apart from other similar compounds .

Biological Activity

5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4C_{14}H_{14}N_{4}. It features a bicyclic structure that contributes to its unique biological properties. The compound is often studied in the context of its derivatives and analogs which exhibit varying degrees of activity against different biological targets.

Antiviral Activity

One of the most notable biological activities of this compound is its role as a core protein allosteric modulator (CpAM) in the inhibition of hepatitis B virus (HBV) replication. Research indicates that compounds with similar structures can significantly reduce viral load in infected cells by interfering with viral assembly and replication processes.

Anticancer Properties

Studies have shown that pyrazolo[1,5-a]pyrazine derivatives exhibit anticancer properties , particularly through their ability to inhibit various kinases involved in cancer progression. For instance, certain derivatives have demonstrated potent inhibitory effects on Pim-2 kinase with IC50 values as low as 10 nM . This suggests that this compound could be explored further for its potential in cancer therapeutics.

Anti-inflammatory and Antioxidant Effects

The compound has also been investigated for its anti-inflammatory and antioxidant properties. Pyrazine derivatives are known to modulate inflammatory pathways and reduce oxidative stress in various cellular models. For example, compounds derived from pyrazines have shown efficacy in reducing TNFα production in LPS-stimulated cells .

The mechanisms underlying the biological activities of this compound involve:

  • Kinase Inhibition : Many studies highlight the compound's ability to inhibit kinases that are pivotal in cell signaling pathways related to cancer and inflammation.
  • Modulation of Protein Interactions : As an allosteric modulator for viral proteins, it alters the conformational dynamics of these proteins, thereby inhibiting their function.

Case Studies

  • Hepatitis B Virus Replication : A study demonstrated that the compound effectively reduced HBV replication in vitro by targeting the core protein assembly process. The results indicated a significant decrease in viral load when treated with the compound compared to controls.
  • Cancer Cell Lines : In assays using various cancer cell lines (e.g., MCF-7), derivatives exhibited IC50 values ranging from 9.1 μM to 10.4 μM against specific kinases involved in tumor growth regulation. These findings suggest a promising avenue for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (nM)References
This compoundHBV InhibitionNot specified
Pyrazine Derivative APim-2 Kinase Inhibition10
Pyrazine Derivative BTNFα Reduction53

Properties

IUPAC Name

5-benzyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-4-12(5-3-1)10-15-8-9-16-13(11-15)6-7-14-16/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYBUZILSAMZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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